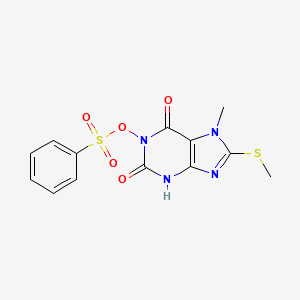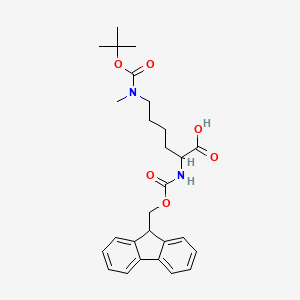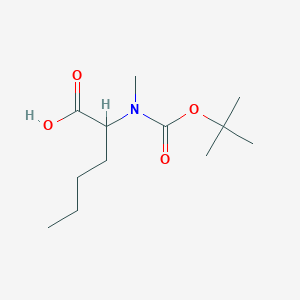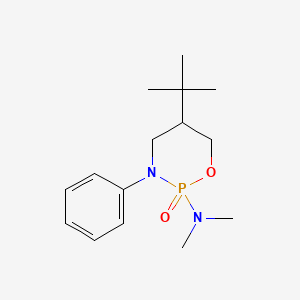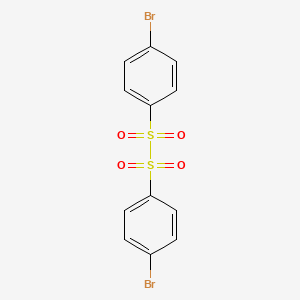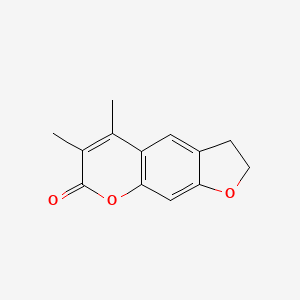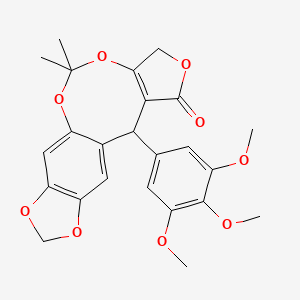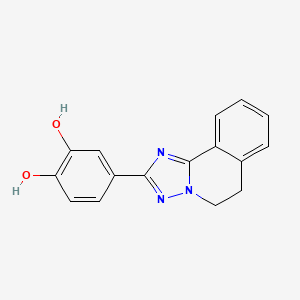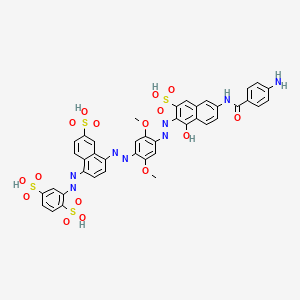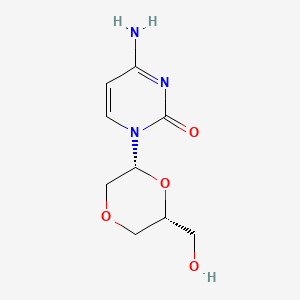
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine is a synthetic compound that combines the structural features of a dioxane ring and cytosine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and cytosine moieties in its structure suggests that it could exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine typically involves the formation of the dioxane ring followed by the introduction of the cytosine moiety. One common method is the cyclization of a suitable diol precursor with formaldehyde under acidic conditions to form the dioxane ring. Subsequently, the hydroxymethyl group can be introduced via a hydroxymethylation reaction. Finally, the cytosine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods This could include the use of continuous flow reactors for the cyclization and hydroxymethylation steps to improve yield and reduce reaction times
Chemical Reactions Analysis
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Hydroxyl or alkyl derivatives.
Substitution: Various substituted cytosine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a nucleoside analog in DNA and RNA studies.
Medicine: Explored for its antiviral and anticancer properties due to its structural similarity to cytosine.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine involves its interaction with biological macromolecules. The cytosine moiety can form hydrogen bonds with nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses or the proliferation of cancer cells. The hydroxymethyl group may also play a role in modulating the compound’s biological activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-uracil: Similar structure but with uracil instead of cytosine.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-thymine: Contains thymine instead of cytosine.
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-adenine: Features adenine in place of cytosine.
Uniqueness
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-cytosine is unique due to the presence of the cytosine moiety, which allows it to interact specifically with nucleic acids. This specificity can be advantageous in applications where targeted interaction with DNA or RNA is desired, such as in antiviral or anticancer therapies. The combination of the dioxane ring and hydroxymethyl group also provides unique chemical properties that can be exploited in various synthetic and industrial applications.
Properties
CAS No. |
136086-79-8 |
|---|---|
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(14)11-7)8-5-15-4-6(3-13)16-8/h1-2,6,8,13H,3-5H2,(H2,10,11,14)/t6-,8-/m1/s1 |
InChI Key |
FYRKOAOARMWXHR-HTRCEHHLSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=CC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=CC(=NC2=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



